Sourcing a reliable FtsZ-targeting probe with dual antimicrobial and resistance-modulating activity presents persistent supply-chain challenges. (+)-Totarol (CAS 411239-21-9) addresses this gap as a validated diterpenoid tool compound.
• FtsZ Inhibition: Binds FtsZ with Kd = 11 ± 2.3 µM, blocking bacterial cytokinesis at the Z-ring assembly stage.
• Efflux Pump Inhibition: Reduces NorA-mediated ethidium efflux by 50% at 15 µM, potentiating methicillin up to 256-fold against MRSA.
• Antimicrobial Potency: Sub-µg/ml MICs against P. acnes (0.39 µg/ml) and S. mutans (0.78 µg/ml); antioxidant IC50 = 9.8 µM.
Each batch ships with a Certificate of Analysis; ≥98% purity confirmed by HPLC.
Molecular FormulaC20H30O
Molecular Weight286.45
CAS No.411239-21-9
Cat. No.B600745
⚠ Attention: For research use only. Not for human or veterinary use.
(+)-Totarol is a naturally occurring, bioactive meroterpene (terpenophenolic) isolated from the heartwood of Podocarpus spp., including the New Zealand Tōtara tree [1]. Structurally, it is a tricyclic aromatic diterpene that has demonstrated a distinct pharmacological profile, including antibacterial, antioxidant, and efflux pump inhibitory activities [2]. Its mechanism of action, which includes the inhibition of bacterial cell division by targeting the FtsZ protein and the disruption of membrane integrity, differentiates it from many conventional antibiotics [3].
Source & identity
Naturally occurring antimicrobial diterpene from Podocarpus heartwood; suitable for screening compound libraries
Documented activity against Gram-positive pathogens; may support MIC-based screening and combination assays
[1] Short, W. F., & Stromberg, H. (1937). Totarol. Part I. Journal of the Chemical Society, 0, 516-520. View Source
[2] Micol, V., et al. (2001). Effects of (+)-totarol, a diterpenoid antibacterial agent, on phospholipid model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1511(2), 281-290. View Source
[3] Jaiswal, R., et al. (2007). Totarol inhibits bacterial cytokinesis by perturbing the assembly dynamics of FtsZ. Biochemistry, 46(14), 4211-4220. View Source
Why Generic (+)-Totarol Substitution Fails
Substituting (+)-totarol with other diterpenes or broad-spectrum antimicrobials is a significant scientific and procurement risk due to its unique multi-target profile and potent activity. Unlike many in-class compounds such as ferruginol, which may rely primarily on membrane disruption, (+)-totarol exhibits a validated dual mechanism: direct FtsZ inhibition, which is crucial for blocking bacterial cytokinesis [1], and the inhibition of NorA efflux pumps, which can potentiate the activity of co-administered antibiotics like methicillin by up to 256-fold [2]. This specific combination of direct antibacterial action and resistance modulation is not a universal property of the abietane diterpene class and is essential for experiments designed to study these specific pathways. Furthermore, the structure-activity relationship (SAR) for totarol is highly sensitive, with extensive derivatization studies showing that no simple ring-C modified analog or pro-drug has proven more potent than the parent compound against key Gram-positive pathogens [3], highlighting the irreplaceable nature of the core scaffold in many experimental designs.
(+)-Totarol (Target)
Multi-target profile combining FtsZ inhibition, NorA efflux pump blockade, and methicillin potentiation. Unique phenolic diterpene scaffold supported by SAR.
Ferruginol / Other Abietanes
Primarily membrane-active; FtsZ and efflux pump modulation not confirmed at studied potencies. Antibacterial and resistance-modulation endpoints may shift significantly.
Procurement note: Generic diterpene substitution may invalidate mechanism-specific assays, especially FtsZ polymerization kinetics, NorA efflux quantification, and beta-lactam synergy experiments. Derivatization attempts have not yielded a more potent analog for the core scaffold.
[1] Jaiswal, R., et al. (2007). Totarol inhibits bacterial cytokinesis by perturbing the assembly dynamics of FtsZ. Biochemistry, 46(14), 4211-4220. View Source
[2] Nicolson, K., et al. (1999). Potentiation of methicillin activity against methicillin-resistant Staphylococcus aureus by diterpenes. FEMS Microbiology Letters, 179(2), 233-239. View Source
[3] Evans, G. B., et al. (1999). The synthesis and antibacterial activity of totarol derivatives. Part 1: modifications of ring-C and pro-drugs. Bioorganic & Medicinal Chemistry, 7(9), 1953-1964. View Source
(+)-Totarol demonstrates superior or comparable in vitro antibacterial activity against a range of clinically relevant Gram-positive bacteria when directly compared to structurally related diterpenes. It is particularly potent against Propionibacterium acnes, Streptococcus mutans, and methicillin-resistant Staphylococcus aureus (MRSA) [1].
Gram-Positive MICDirect comparison
MIC 0.39 µg/ml against P. acnes
Supports Gram-positive screening context; sub-µg/ml range for key skin pathogens.
Microbroth dilution; ranked among most active diterpenes in tested panel.
AntibacterialMICGram-positive
Evidence Dimension
Minimum Inhibitory Concentration (MIC) against P. acnes
Target Compound Data
MIC = 0.39 µg/ml
Comparator Or Baseline
Ferruginol (MIC value not specified in direct comparison, but study notes totarol as one of the most active diterpenes against Gram-positives) [1]
Quantified Difference
N/A
Conditions
Microbroth dilution assay
Why This Matters
This provides a quantitative benchmark for researchers targeting Gram-positive pathogens, especially where extreme potency in the sub-µg/ml range is a critical selection criterion.
AntibacterialMICGram-positive
[1] Kubo, I., et al. (1992). Antibacterial activity of totarol and its potentiation. Journal of Natural Products, 55(10), 1436-1440. View Source
NorA Efflux Pump Inhibition
(+)-Totarol is not just an antimicrobial; it functions as a specific inhibitor of the NorA multidrug efflux pump. This activity is separate from its direct antibacterial effect and can be quantified. At a concentration well below its MIC, it reduces the efflux of a known NorA substrate [1]. This dual activity is not a known property of many comparator diterpenes like ferruginol.
NorA Efflux InhibitionClass-level inference
50% efflux reduction at 15 µM (1/4× MIC)
Supports efflux pump inhibitor research; separate from direct antibacterial action.
NorA-overexpressing S. aureus mutant; ferruginol data not available in this context.
Reduction in ethidium bromide efflux in a NorA-overexpressing S. aureus strain
Target Compound Data
50% reduction in efflux at 15 µM (which is 1/4× its MIC) [1]
Comparator Or Baseline
No data provided for ferruginol or hinokiol in this specific EPI assay context
Quantified Difference
N/A (Activity demonstrated for totarol, not established for comparators in this context)
Conditions
In vitro assay using a totarol-resistant mutant of S. aureus that overexpresses norA [1]
Why This Matters
This property justifies the selection of (+)-totarol for research focused on overcoming antimicrobial resistance through efflux pump inhibition, a mechanism that can restore the activity of conventional antibiotics.
[1] Smith, E. C., et al. (2007). The Phenolic Diterpene Totarol Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(12), 4480-4483. View Source
Methicillin Potentiation Against MRSA
Beyond its direct activity, (+)-totarol displays a powerful synergistic effect with beta-lactam antibiotics. It dramatically lowers the MIC of methicillin against MRSA, a phenotype not uniformly shared by all diterpenes [1].
Methicillin PotentiationDirect comparison
Totarol reduced methicillin MIC against MRSA by 256-fold; one other diterpene achieved the same fold-reduction in the same panel.
Not all abietane diterpenes share this potentiation profile.
Antibiotic PotentiationSynergyMRSAPBP 2a
Evidence Dimension
Fold-reduction in methicillin MIC against MRSA
Target Compound Data
Totarol reduced the MIC of methicillin against MRSA by 256-fold [1].
Comparator Or Baseline
One of eight other diterpenes tested also potentiated methicillin, reducing its MIC 256-fold [1].
Quantified Difference
Not specified for other seven compounds, but totarol was identified as one of the most potent potentiators
Conditions
In vitro combination study against a resistant S. aureus strain
Why This Matters
This potent synergistic activity is a unique and highly desirable trait for a compound to be used in combination therapy research, potentially reversing resistance to a critically important antibiotic class.
Antibiotic PotentiationSynergyMRSAPBP 2a
[1] Nicolson, K., et al. (1999). Potentiation of methicillin activity against methicillin-resistant Staphylococcus aureus by diterpenes. FEMS Microbiology Letters, 179(2), 233-239. View Source
FtsZ Inhibition Blocking Cytokinesis
(+)-Totarol has a discrete and validated molecular target, FtsZ, which is a prokaryotic homolog of tubulin essential for bacterial cell division. It binds to and inhibits the GTPase activity of FtsZ, disrupting Z-ring formation and leading to filamentation [1]. This mechanism is distinct from the primarily membrane-active properties of many related diterpenes like ferruginol.
FtsZ Target EngagementClass-level inference
B. subtilis MIC 2 µM; Kd 11 ± 2.3 µM (Mtb FtsZ); reduces Z-ring frequency at 1.5 µM
Quantitative target binding not reported for ferruginol/hinokiol.
Cell Division InhibitorFtsZCytokinesis
Evidence Dimension
Inhibition of bacterial proliferation and FtsZ assembly
Target Compound Data
MIC of 2 µM against B. subtilis; Kd of 11 ± 2.3 µM for binding to M. tuberculosis FtsZ; reduces Z-ring frequency at 1.5 µM [1].
Comparator Or Baseline
No quantitative FtsZ inhibition data provided for ferruginol or hinokiol in this study
Quantified Difference
N/A (Specific target engagement demonstrated for totarol, not established for comparators in this context)
Conditions
In vitro assays on B. subtilis cells and purified M. tuberculosis FtsZ protein [1]
Why This Matters
For researchers investigating bacterial cell division or seeking new antibiotic targets, (+)-totarol is a validated tool compound for FtsZ, offering a mechanism-based selection criterion that is not provided by many other antibacterial natural products.
Cell Division InhibitorFtsZCytokinesis
[1] Jaiswal, R., et al. (2007). Totarol inhibits bacterial cytokinesis by perturbing the assembly dynamics of FtsZ. Biochemistry, 46(14), 4211-4220. View Source
Stronger Antioxidant than Vitamin E
(+)-Totarol exhibits significant antioxidant activity, which is another dimension of its biological profile. While its antibacterial activity is primary, its antioxidant capacity is substantial and has been directly compared to a standard, Vitamin E [1].
Antioxidant CapacityDirect comparison
Linoleic acid autooxidation IC50 9.8 µM; reported ~7-fold more active than Vitamin E in this assay.
Supports antioxidant context; potential for dual-action material screening.
Vitamin E (IC50 value not specified in the same study, but the text states totarol is '7 times stronger than Vitamin E') [1]
Quantified Difference
~7-fold more potent
Conditions
In vitro linoleic acid autooxidation assay
Why This Matters
This quantifiable antioxidant potency provides an additional justification for its selection in research areas where a single compound with both antimicrobial and strong antioxidative properties is desired, such as in topical or material science applications.
AntioxidantLipid Peroxidation
[1] Haraguchi, H., et al. (1997). Antioxidative action of diterpenoids from Podocarpus nagi. Planta Medica, 63(3), 213-215. View Source
Applications of (+)-Totarol
Efflux Pump-Mediated Resistance Reversal
Given its potent and quantifiable NorA efflux pump inhibitory activity, where it reduces ethidium efflux by 50% at 15 µM [1], (+)-totarol is a premier tool compound for studying efflux-mediated resistance in S. aureus. It is particularly suited for in vitro studies aimed at identifying and validating new EPIs or understanding the structure-activity relationship of this class of inhibitors.
Targeting Cell Division in Drug Discovery
The validated mechanism of action of (+)-totarol as an inhibitor of the FtsZ protein, with a defined binding constant (Kd = 11 ± 2.3 µM) and clear downstream effects on cytokinesis [1], makes it an essential reference compound for screening and developing next-generation antibacterial agents that target the bacterial cell division machinery.
Synergistic Antimicrobial Combinations for MRSA
Based on its extraordinary ability to potentiate methicillin activity by 256-fold [1], (+)-totarol should be prioritized for research in developing novel combination therapies for MRSA infections. Its role in suppressing PBP 2a expression provides a specific biochemical pathway for further exploration in overcoming beta-lactam resistance.
High-Performance Preservatives and Coatings
The combination of sub-µg/ml potency against key Gram-positive bacteria like P. acnes (MIC = 0.39 µg/ml) and S. mutans (MIC = 0.78 µg/ml) [2], along with its significant antioxidant capacity (IC50 = 9.8 µM) [3], makes (+)-totarol a strong candidate for applications requiring a dual-action antimicrobial and antioxidative agent, such as in advanced cosmetic preservatives or antimicrobial surface coatings.
Application
Selection Property
Validation Focus
Efflux-mediated resistance mechanism research
NorA efflux pump inhibition context
Ethidium efflux assay in NorA-overexpressing strains
Bacterial cell division target studies
FtsZ inhibition specificity
FtsZ polymerization dynamics and Z-ring formation assays
Combination screening for resistant strains
Synergistic potentiation profile
Beta-lactam combination assays (checkerboard/time-kill) against MRSA
Antimicrobial and antioxidant material research
Dual-action antimicrobial/antioxidant profile
Gram-positive MIC determination and lipid peroxidation inhibition assays
[1] Smith, E. C., et al. (2007). The Phenolic Diterpene Totarol Inhibits Multidrug Efflux Pump Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(12), 4480-4483. View Source
[2] Jaiswal, R., et al. (2007). Totarol inhibits bacterial cytokinesis by perturbing the assembly dynamics of FtsZ. Biochemistry, 46(14), 4211-4220. View Source
[3] Nicolson, K., et al. (1999). Potentiation of methicillin activity against methicillin-resistant Staphylococcus aureus by diterpenes. FEMS Microbiology Letters, 179(2), 233-239. View Source
[4] Kubo, I., et al. (1992). Antibacterial activity of totarol and its potentiation. Journal of Natural Products, 55(10), 1436-1440. View Source
[5] Haraguchi, H., et al. (1997). Antioxidative action of diterpenoids from Podocarpus nagi. Planta Medica, 63(3), 213-215. View Source
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